molecular formula C19H19N3O3S B11661589 Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11661589
M. Wt: 369.4 g/mol
InChI Key: YONWMCQRGAWENO-UHFFFAOYSA-N
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Description

PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of piperidinones. This compound is characterized by its unique structure, which includes a piperidine ring substituted with cyano, phenyl, and oxo groups. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be achieved through a multi-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate. The reaction proceeds via a Knoevenagel condensation, followed by Michael addition and Mannich cascade reactions. The reaction conditions typically involve the use of alcohols as solvents and ammonium acetate or aqueous ammonia as both a catalyst and a nitrogen source .

Chemical Reactions Analysis

PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be compared with other piperidinone derivatives, such as:

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

propyl 2-[[3,5-dicyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C19H19N3O3S/c1-3-8-25-16(23)11-26-19-15(10-21)17(14(9-20)18(24)22-19)13-7-5-4-6-12(13)2/h4-7,14,17H,3,8,11H2,1-2H3,(H,22,24)

InChI Key

YONWMCQRGAWENO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2C)C#N

Origin of Product

United States

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